(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034294-51-2
VCID: VC7060838
InChI: InChI=1S/C23H24ClN3O2S/c1-15-21(22(25-29-15)18-4-2-3-5-19(18)24)23(28)26-10-6-17(7-11-26)27-12-8-20-16(14-27)9-13-30-20/h2-5,9,13,17H,6-8,10-12,14H2,1H3
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Molecular Formula: C23H24ClN3O2S
Molecular Weight: 441.97

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone

CAS No.: 2034294-51-2

Cat. No.: VC7060838

Molecular Formula: C23H24ClN3O2S

Molecular Weight: 441.97

* For research use only. Not for human or veterinary use.

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone - 2034294-51-2

Specification

CAS No. 2034294-51-2
Molecular Formula C23H24ClN3O2S
Molecular Weight 441.97
IUPAC Name [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C23H24ClN3O2S/c1-15-21(22(25-29-15)18-4-2-3-5-19(18)24)23(28)26-10-6-17(7-11-26)27-12-8-20-16(14-27)9-13-30-20/h2-5,9,13,17H,6-8,10-12,14H2,1H3
Standard InChI Key SADNZVVNMPDTOQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5

Introduction

The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone" represents a complex organic molecule characterized by its isoxazole and thienopyridine moieties. This structure suggests potential applications in medicinal chemistry due to its heterocyclic framework, which is often associated with biological activity.

Structural Features

This compound contains:

  • Isoxazole Ring: A five-membered aromatic ring with nitrogen and oxygen atoms, known for its stability and presence in pharmacologically active molecules.

  • Thienopyridine Core: A bicyclic system combining thiophene and pyridine, frequently found in drug candidates.

  • Piperidine Substituent: A six-membered nitrogen-containing ring that enhances solubility and bioavailability in many drugs.

  • Chlorophenyl Group: A phenyl ring substituted with chlorine, contributing to the compound's lipophilicity and electronic properties.

Synthesis Pathway

The synthesis of compounds with similar structural motifs typically involves:

  • Formation of Isoxazole Derivatives:

    • Isoxazoles are often synthesized via cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds or nitrile oxides with alkynes.

    • In this case, 3-(2-chlorophenyl)-5-methylisoxazole could be prepared as a precursor using methods such as those described in CN1535960A .

  • Thienopyridine Construction:

    • Thienopyridines are synthesized by cyclization of thiophene derivatives with amines or aldehydes under acidic or oxidative conditions.

  • Coupling of Fragments:

    • The final step involves coupling the isoxazole derivative with the thienopyridine-piperidine moiety using a carbonylation reaction or other cross-coupling techniques.

Potential Applications

The compound's structure suggests it may have applications in:

  • Pharmaceutical Development: Heterocyclic compounds like this are often investigated for activities such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Biological Targeting: The piperidine and thienopyridine groups can interact with enzymes or receptors due to their structural flexibility and electronic characteristics.

Challenges in Development

Some challenges associated with this compound include:

  • Synthetic Complexity: The multi-step synthesis requires precise control of reaction conditions to ensure high yields and purity.

  • Toxicological Assessment: The presence of halogens (chlorine) necessitates thorough evaluation for potential toxicity.

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